molecular formula C11H8N2S B1167473 (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile CAS No. 103983-99-9

(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile

Cat. No.: B1167473
CAS No.: 103983-99-9
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile is an organic compound with the molecular formula C11H8N2S It is a derivative of propenenitrile and benzothiazole, characterized by the presence of a nitrile group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile typically involves the reaction of 2-methylbenzothiazole with propenenitrile under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzothiazole moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group and benzothiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propenenitrile, 3-(2-methyl-4-benzothiazolyl)-
  • **2-Propenenitrile, 3-(2-methyl-5-benzothiazolyl)-
  • **2-Propenenitrile, 3-(2-methyl-7-benzothiazolyl)-

Uniqueness

(E)-3-(2-Methylbenzo[d]thiazol-6-yl)acrylonitrile is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

103983-99-9

Molecular Formula

C11H8N2S

Molecular Weight

0

Synonyms

6-Benzothiazoleacrylonitrile,2-methyl-(6CI)

Origin of Product

United States

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